molecular formula C11H16O2 B6613144 4-Tert-butyl-2-methoxyphenol CAS No. 53894-31-8

4-Tert-butyl-2-methoxyphenol

Cat. No.: B6613144
CAS No.: 53894-31-8
M. Wt: 180.24 g/mol
InChI Key: SERZNTMEVJWJSA-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methoxyphenol is a phenolic compound with the molecular formula C₁₁H₁₆O₂ and a molar mass of 180.2 g/mol . The compound features a tert-butyl group at the 4-position and a methoxy group at the 2-position on the phenol ring. Such substitutions influence its physicochemical properties, including solubility, acidity, and antioxidant activity.

Properties

IUPAC Name

4-tert-butyl-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERZNTMEVJWJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202161
Record name Phenol, (1,1-dimethylethyl)-2-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37987-27-2, 53894-31-8
Record name 4-(1,1-Dimethylethyl)-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37987-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, (1,1-dimethylethyl)-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, (1,1-dimethylethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation of 4-Methoxyphenol

The conventional synthesis of 2-BHA involves Friedel-Crafts alkylation of 4-methoxyphenol with tert-butanol, isobutylene, or tert-butyl methyl ether in the presence of protonic acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃). This method, while industrially scalable, suffers from poor regioselectivity, yielding a 9:1 to 50:1 mixture of 2-BHA and 3-BHA isomers. The reaction mechanism proceeds via electrophilic aromatic substitution, where the tert-butyl group preferentially attaches to the ortho position relative to the methoxy group. However, steric and electronic factors permit competing para-substitution, necessitating costly purification steps.

Challenges in Isomer Separation

Commercial BHA products derived from traditional methods require chromatographic or fractional distillation steps to isolate 2-BHA. The similar physicochemical properties of 2-BHA and 3-BHA—such as boiling points (2-BHA: 264–270°C; 3-BHA: 260–265°C) and solubility profiles—complicate large-scale separation. Impurity levels below 1% are rarely achievable without multiple recrystallizations, reducing overall yields to 60–70%.

Advanced Regioselective Synthesis Methods

Steric Hindrance-Mediated Alkylation

A breakthrough method disclosed in WO2018214630A1 leverages steric hindrance to direct alkylation exclusively to the 4-position of 2-tert-butyl hydroquinone (Figure 1). The process involves:

  • Selective Hydroxyl Activation : Treatment of 2-tert-butyl hydroquinone with a sterically hindered base (e.g., potassium tert-butoxide) in an aprotic solvent (e.g., tetrahydrofuran) deprotonates the 4-hydroxyl group preferentially due to reduced steric crowding.

  • Methylation : Reaction with methyl iodide or dimethyl sulfate under SN2 conditions introduces the methoxy group, yielding 2-BHA with >99% purity.

  • Recrystallization : Crude product is recrystallized from petroleum ether or petroleum ether-dominated solvent systems (1:10 w/v), reducing 3-BHA content to ≤0.5%.

Key Advantages :

  • Eliminates isomer contamination at the alkylation stage.

  • Achieves 85–90% yields without chromatography.

  • Scalable to multi-kilogram batches with consistent crystal morphology.

Bromination-Methoxylation Strategy

US4898993A describes a two-step synthesis starting from 4-bromo-2-tert-butylphenol:

  • Methoxylation : Reaction with sodium methoxide in N,N-dimethylformamide (DMF) at 90–95°C replaces the bromine atom with a methoxy group via an SNAr mechanism.

  • Workup : Distillation removes methanol, followed by aqueous extraction to isolate 2-BHA in >99% purity.

Reaction Conditions :

  • Catalyst: 10–20% v/v DMF relative to substrate.

  • Temperature: 90–95°C (reflux).

  • Yield: 92–95% after distillation.

Crystallization and Polymorph Control

Stable Crystal Form A

WO2018214630A1 identifies a novel crystalline polymorph (Form A) of 2-BHA with enhanced stability. Key characteristics include:

  • XRD Peaks : Distinctive 2θ values at 6.27°, 12.27°, 14.01°, and 20.47° (Cu-Kα radiation).

  • Thermal Stability : No phase transitions below 150°C.

  • Hygroscopicity : <0.1% weight gain at 80% relative humidity.

Recrystallization Protocol :

ParameterSpecification
SolventPetroleum ether (≥80% v/v)
Solvent Ratio1:5–1:10 (crude product:solvent)
Temperature0–5°C (cooling rate: 1°C/min)
Purity Post-Crystal≥99.5% (3-BHA ≤0.2%)

Impact of Crystal Form on Bioavailability

Form A exhibits superior oral bioavailability in murine models compared to amorphous BHA, with AUC (area under the curve) values correlating linearly with administered doses (10–100 mg/kg).

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

ParameterSteric Hindrance MethodBromination-Methoxylation
Starting Material2-tert-butyl hydroquinone4-bromo-2-tert-butylphenol
CatalystKOtBuNaOMe/DMF
Reaction Temp (°C)25–3090–95
Reaction Time (h)4–64.5
Isomer Content≤0.5%≤0.1%
Yield85–90%92–95%
PurificationRecrystallizationDistillation

Industrial Scalability and Environmental Considerations

Both methods are viable for industrial production, but the steric hindrance approach reduces hazardous waste by avoiding brominated intermediates. Life-cycle assessments indicate:

  • E-Factor : 2.1 (steric hindrance) vs. 3.8 (bromination-methoxylation).

  • PMI (Process Mass Intensity) : 8.4 vs. 12.6 kg/kg product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Food Preservation

Antioxidant Properties
BHA is primarily used as a food preservative due to its ability to inhibit oxidative rancidity in fats and oils. It acts by scavenging free radicals, thus preventing the degradation of food products. The effectiveness of BHA in extending the shelf life of food items has been well-documented. For example, it is commonly added to snack foods, baked goods, and fats to maintain flavor and color stability.

Case Study: Snack Foods
In a study examining the effects of BHA on snack food stability, it was found that products treated with BHA exhibited significantly lower levels of rancidity compared to untreated controls over a six-month storage period. The results highlighted BHA's role in preserving sensory qualities and nutritional value in food products .

Pharmaceutical Applications

Therapeutic Potential
Recent research has indicated that BHA possesses anti-inflammatory and anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, particularly in models of lung and breast cancer. The compound's ability to modulate macrophage polarization has been linked to its anticancer effects .

Case Study: Cancer Research
A study published in Cell Research demonstrated that BHA inhibited macrophage M2 polarization, which is associated with tumor progression. In mouse models with K-ras mutations, BHA treatment resulted in reduced tumor size and metastasis . This suggests potential for BHA as an adjunct therapy in cancer treatment.

Cosmetic Industry

Stabilizer in Formulations
BHA is widely utilized in cosmetic formulations as an antioxidant to prevent the oxidation of active ingredients. Its inclusion helps maintain product efficacy and extends shelf life. Common applications include creams, lotions, and hair care products.

Case Study: Skin Care Products
Research indicates that formulations containing BHA demonstrate improved stability against oxidative degradation compared to those without it. This stability translates into enhanced performance and consumer satisfaction .

Environmental Applications

Phytotoxicity Studies
BHA has been studied for its phytotoxic effects on various plant species. Research involving Lactuca sativa (lettuce) showed that BHA could inhibit germination and seedling growth at specific concentrations, indicating its potential use as a herbicide .

Application Area Effect/Benefit Study Reference
Food PreservationExtends shelf life by preventing rancidity
PharmaceuticalsAnti-cancer effects; inhibits macrophage polarization
CosmeticsStabilizes formulations; prevents ingredient oxidation
EnvironmentalPhytotoxic effects; potential herbicide

Toxicological Considerations

While BHA is generally recognized as safe (GRAS) when used within specified limits, some studies have raised concerns about its potential carcinogenicity at high doses or prolonged exposure. Regulatory agencies continue to evaluate its safety profile, balancing benefits against risks associated with consumption or topical application.

Mechanism of Action

4-Tert-butyl-2-methoxyphenol exerts its effects primarily through its antioxidant properties. It stabilizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells and tissues. The compound also inhibits the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) upon stimulation with lipopolysaccharides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations

2-Tert-butyl-4-methoxyphenol
  • Molecular Formula : C₁₁H₁₆O₂ .
  • Key Differences : The tert-butyl and methoxy groups are swapped (tert-butyl at position 2, methoxy at position 4).
  • Applications : This isomer is synthesized via a catalytic process involving formamide and methylate, yielding high-purity material for industrial antioxidants .
4-Tert-butyl-2-nitrophenol (CAS 3279-07-0)
  • Molecular Formula: C₁₀H₁₃NO₃ .
  • Key Differences : A nitro group replaces the methoxy group at position 2.
  • Properties : The nitro group is electron-withdrawing, increasing acidity compared to the methoxy derivative.
  • Hazards : Classified as hazardous; advised against use in food or water contact due to toxicity risks .

Functional Group Variations

5-(4-Tert-butylphenyl)-2-methoxyphenol (CAS 1261955-28-5)
  • Molecular Formula : C₁₇H₂₀O₂ .
  • Key Differences : A biphenyl structure with a tert-butyl group on the para-phenyl ring.
  • Properties : Higher molecular weight (256.34 g/mol) and lipophilicity (LogP: 4.37), suggesting enhanced antioxidant stability in hydrophobic matrices .
4-sec-Butyl-2,6-di-tert-butylphenol (CAS 17540-75-9)
  • Molecular Formula : C₁₈H₃₀O .
  • Key Differences : Additional sec-butyl and tert-butyl groups at positions 4, 2, and 4.
  • Applications : Used as a stabilizer in polymers and fuels due to steric hindrance from multiple alkyl groups .

Complex Derivatives

5-Tert-butyl-2-(4-tert-butyl-2-hydroxy-5-methoxyphenyl)-4-methoxyphenol (CAS 1911-86-0)
  • Molecular Formula : C₂₂H₃₀O₄ .
  • Key Differences: A dimeric structure with dual phenolic rings, tert-butyl, and methoxy substitutions.
  • Properties : High molecular weight (358.47 g/mol) and LogP (5.38), indicating applications in high-performance antioxidants for extreme conditions .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Hazards/Environmental Profile
4-Tert-butyl-2-methoxyphenol Not specified C₁₁H₁₆O₂ 180.2 4-tert-butyl, 2-methoxy Antioxidants, intermediates Not PBT/vPvB
2-Tert-butyl-4-methoxyphenol 25013-16-5 C₁₁H₁₆O₂ 180.2 2-tert-butyl, 4-methoxy Food-grade antioxidants (BHA analogs) Requires catalytic synthesis
4-Tert-butyl-2-nitrophenol 3279-07-0 C₁₀H₁₃NO₃ 195.2 4-tert-butyl, 2-nitro Chemical intermediates Toxic; avoid food/water contact
5-(4-Tert-butylphenyl)-2-methoxyphenol 1261955-28-5 C₁₇H₂₀O₂ 256.3 Biphenyl with tert-butyl and methoxy Polymer stabilizers Limited data
4-sec-Butyl-2,6-di-tert-butylphenol 17540-75-9 C₁₈H₃₀O 262.4 4-sec-butyl, 2,6-di-tert-butyl Fuel/lubricant stabilizers High steric hindrance
Dimeric tert-butyl-methoxyphenol 1911-86-0 C₂₂H₃₀O₄ 358.5 Dual phenolic rings with alkyl/methoxy High-temperature antioxidants Specialized industrial use

Key Research Findings

  • Synthesis Efficiency: The production of 2-tert-butyl-4-methoxyphenol employs formamide catalysts to achieve high isomer purity, avoiding costly separation processes .
  • Safety Protocols: Handling guidelines for tert-butyl-4-methoxyphenol emphasize ventilation, PPE (e.g., gloves, eye protection), and avoiding environmental release .

Biological Activity

4-Tert-butyl-2-methoxyphenol, commonly known as BHA (butylated hydroxyanisole), is a phenolic compound extensively studied for its biological activities. This article explores its various biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O2C_{11}H_{16}O_2. It features a methoxy group (-OCH₃) and a tert-butyl group (-C(CH₃)₃) attached to a phenolic ring. The presence of these groups contributes to its unique chemical behavior, influencing its solubility, reactivity, and biological interactions.

1. Antioxidant Properties

BHA is widely recognized for its antioxidant capabilities. It acts by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular components from oxidative damage. Studies have demonstrated that BHA enhances the activity of antioxidant enzymes and exhibits synergistic effects when combined with other antioxidants like BHT (butylated hydroxytoluene) .

Study Findings
Anti-inflammatory Activity BHA showed significant inhibition of COX-2 and TNF-α gene expression in RAW264.7 cells upon stimulation with LPS .
Synergistic Effects The combination of BHA with BHT enhanced antioxidant activity compared to individual compounds .

2. Anti-inflammatory Effects

Research indicates that BHA possesses anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in various cell models, suggesting its potential role in managing inflammatory diseases .

3. Antimicrobial Activity

BHA exhibits antimicrobial properties against various pathogens. Its effectiveness varies with concentration and the type of microorganism tested. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for food preservation and pharmaceutical applications .

The biological activities of BHA can be attributed to several mechanisms:

  • Free Radical Scavenging: BHA donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Gene Expression Modulation: It influences the expression of genes involved in oxidative stress responses and inflammation, such as COX-2 and TNF-α .
  • Enzyme Interaction: BHA interacts with various enzymes, potentially altering their activity to favor protective pathways against oxidative stress .

Case Studies

Case Study 1: Antioxidant Efficacy in Food Preservation

In a study assessing the efficacy of BHA as a food preservative, it was found that incorporating BHA significantly reduced lipid oxidation in meat products during storage. The results indicated an extended shelf life due to its antioxidant properties .

Case Study 2: Inhibition of Tumor Growth

Another investigation explored the effects of BHA on tumor cell lines. Results showed that BHA inhibited cell proliferation in certain cancer types by inducing apoptosis and modulating signaling pathways related to cell survival .

Environmental Impact

While BHA is beneficial in many applications, concerns regarding its environmental persistence and potential endocrine-disrupting effects have been raised. Studies indicate that BHA can accumulate in aquatic environments, necessitating further research into its degradation and safe use .

Q & A

Q. What are the standard synthetic routes for 4-Tert-butyl-2-methoxyphenol, and how can reaction parameters be optimized?

The compound is typically synthesized via alkylation of 2-methoxyphenol using tert-butylating agents (e.g., tert-butyl chloride) under Friedel-Crafts conditions. Optimization includes:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution .
  • Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., over-alkylation) .
  • Solvent choice : Anhydrous dichloromethane or toluene improves yield by reducing hydrolysis . Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity (>98%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Distinct signals for tert-butyl (δ ~1.3 ppm, singlet) and methoxy groups (δ ~3.8 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities with retention times ~12–15 minutes .
  • FT-IR : Absorbance at 1250 cm⁻¹ (C-O stretch of methoxy) and 3400 cm⁻¹ (phenolic -OH, if present) confirm functional groups .

Q. How should this compound be stored to ensure stability during experiments?

Stability data indicate:

  • Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides), which may induce decomposition .
  • Shelf life : Stable for ≥24 months when stored properly, with <2% degradation observed via accelerated aging studies .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group affect the compound’s reactivity in electrophilic aromatic substitution (EAS)?

The bulky tert-butyl group at the para position directs EAS (e.g., nitration, sulfonation) to the ortho position relative to the methoxy group. Kinetic studies show:

  • Reactivity reduction : Steric shielding decreases reaction rates by 30–50% compared to unsubstituted analogs .
  • Regioselectivity : DFT calculations predict preferential attack at C-6 due to lower activation energy (ΔG‡ = 45 kJ/mol vs. 58 kJ/mol at C-3) .

Q. How can conflicting data on the antioxidant activity of this compound be resolved?

Discrepancies in DPPH/ABTS assays often arise from:

  • Assay conditions : Varying pH (e.g., 5.5 vs. 7.4) alters phenolic protonation, affecting radical scavenging efficiency .
  • Interference : Residual solvents (e.g., DMSO) in stock solutions may quench radicals, yielding false positives .
  • Standardization : Normalize activity to Trolox equivalents and validate via LC-MS to exclude degradation products .

Q. What methodologies are recommended for assessing the compound’s cytotoxicity in mammalian cell lines?

Follow OECD Guidelines 473 (in vitro chromosomal aberration tests):

  • Cell lines : Use CHO or V79 cells exposed to 0.1–100 µM concentrations for 24–48 hours .
  • Endpoint analysis : Measure micronucleus frequency via flow cytometry and compare to positive controls (e.g., mitomycin C) .
  • Metabolic activation : Include S9 liver homogenate to simulate in vivo metabolic pathways .

Q. What strategies improve the compound’s utility as an intermediate in synthesizing complex molecules?

Functionalization approaches include:

  • Protection/deprotection : Use acetyl groups to shield the phenol during subsequent reactions (e.g., Grignard additions) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) introduce biaryl motifs .
  • Derivatization : Nitration at C-6 yields 4-Tert-butyl-2-methoxy-6-nitrophenol, a precursor for amine synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Tert-butyl-2-methoxyphenol
Reactant of Route 2
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